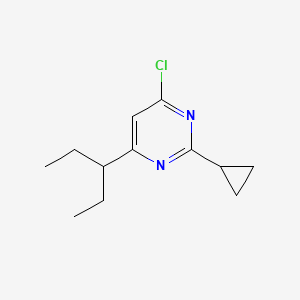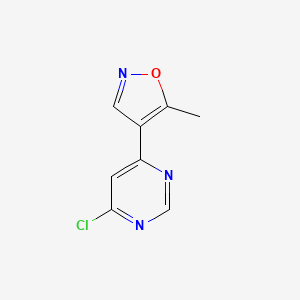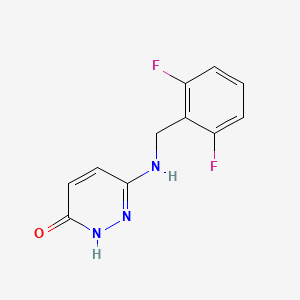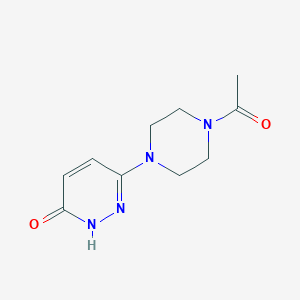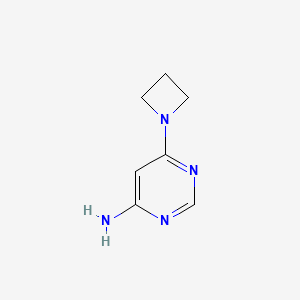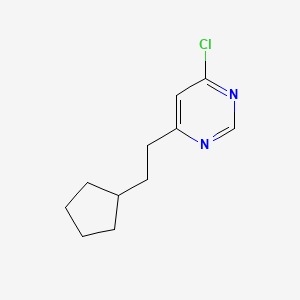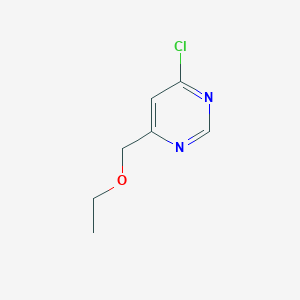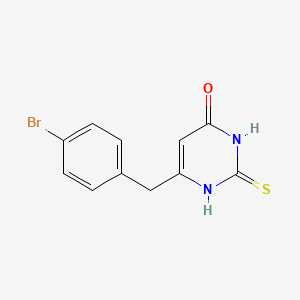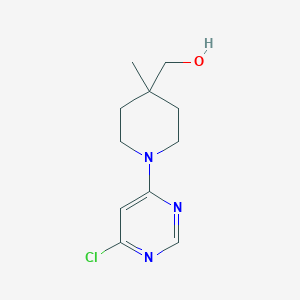
(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications in Catalysis and Synthesis
The compound (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol has been utilized as a chiral ligand in catalysis. Specifically, derivatives of this compound based on l-pipecolinic acid have shown singular behavior in the stereocontrol of catalytic reactions, such as the addition of diethylzinc to benzaldehyde. These reactions are influenced by the combination of substituents on the structural scaffold and the metal-alkoxide involved in the catalysis, demonstrating the compound's potential in asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).
Applications in Structural Chemistry
Structural studies have revealed insights into the compound's crystallographic properties. For instance, investigations into related pyrimidine fungicides have highlighted the angles between the pyrimidine ring and attached phenyl rings, contributing to a better understanding of the molecular structure and potential interactions in a crystalline matrix (Kang et al., 2015). Additionally, crystal structure analysis of compounds like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone has provided valuable data on intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's behavior in different states and its potential applications in materials science (Lakshminarayana et al., 2009).
Applications in Antimicrobial and Anticancer Research
Compounds derived from (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol have been synthesized and evaluated for their antimicrobial and anticancer activities. Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, with some compounds exhibiting higher activity than reference drugs. These findings suggest the compound's derivatives could be significant in the development of new therapeutic agents (Hafez et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(7-16)2-4-15(5-3-11)10-6-9(12)13-8-14-10/h6,8,16H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPYWPFFRAIUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



